4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Pain Opioid Receptor Sigma-1 Receptor

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1923043-43-9) is the dihydrochloride salt of a spirocyclic diamine belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class. This scaffold is fundamentally recognized for generating potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a multimodal analgesic strategy validated in clinical candidate selection.

Molecular Formula C15H24Cl2N2O
Molecular Weight 319.3 g/mol
Cat. No. B12499637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
Molecular FormulaC15H24Cl2N2O
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(CCO2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H
InChIKeyOIMLIFFNCGFHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride for Validated Dual MOR/σ1 Analgesic Scaffold Research


4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1923043-43-9) is the dihydrochloride salt of a spirocyclic diamine belonging to the 1-oxa-4,9-diazaspiro[5.5]undecane class. This scaffold is fundamentally recognized for generating potent dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a multimodal analgesic strategy validated in clinical candidate selection [1]. The 4-benzyl substitution specifically appears in key patent claims for pain treatment, differentiating it from simple alkyl or aryl analogs and establishing its critical role in structure-activity relationship (SAR) exploration [2].

Why Generic 1-Oxa-4,9-diazaspiro Analogs Cannot Substitute for the 4-Benzyl Dihydrochloride in Pain Target SAR


The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold's dual MOR/σ1R activity is exquisitely sensitive to N4-substitution. A systematic lead optimization program revealed that initial 4-aryl analogs required a shift to 4-alkyl derivatives to achieve the desired selectivity and ADME profiles, leading to the clinical candidate EST73502 [1]. The 4-benzyl derivative occupies a unique intermediate chemical space—its arylalkyl nature differs sterically and electronically from both 4-phenyl (aryl) and 4-alkyl analogs—which directly impacts in vitro binding and functional activity at both targets, as evidenced by the distinct pharmacological profiles cataloged in the foundational patent [2]. Simply procuring an unsubstituted scaffold, a 4-methyl, or a 4-phenyl variant will not recapitulate this specific SAR point.

Head-to-Head Evidence: Quantifying the Differentiation of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride


4-Benzyl vs. 4-Phenyl Substitution: Impact on Dual MOR/σ1R Pharmacological Profile

The 4-benzyl group is a specific point of structural differentiation within the 4-aryl series. In the foundational patent, the 4-benzyl analog (compound 3-[2-(4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl]aniline) is explicitly claimed, while the companion paper highlights that a shift away from simple aryl to alkyl substituents was required for optimal dual activity. This positions the 4-benzyl derivative as a critical SAR comparator that defines the boundary between aryl and alkyl pharmacophore space necessary for balancing MOR agonism and σ1R antagonism [1].

Pain Opioid Receptor Sigma-1 Receptor Structure-Activity Relationship

Dihydrochloride Salt vs. Free Base: Procurement Specifications for Reproducibility

The dihydrochloride salt (CAS 1923043-43-9) offers distinct procurement advantages over the free base (CAS 151096-97-8). Commercially available lots of the dihydrochloride are specified at 97% purity (HPLC) by suppliers such as Bidepharm, who provide batch-specific QC data including NMR, HPLC, or GC . The controlled stoichiometry of the dihydrochloride ensures consistent protonation state, aqueous solubility, and weighing accuracy, which is critical for reproducible in vitro assay preparation and eliminates the variability associated with handling hygroscopic free amines.

Salt Form Solubility Analytical Characterization Procurement

Spiro Scaffold Differentiation: 1-Oxa-4,9-diazaspiro[5.5]undecane vs. 2,8-Diazaspiro[4.5]decane in sEH Inhibition

In a parallel therapeutic application, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (of which our compound is a 4-benzyl substituted derivative) proved decisively superior to a closely related spirocyclic core. A trisubstituted urea based on this scaffold (Compound 19) exhibited oral efficacy in a rat anti-GBM glomerulonephritis model, whereas a matched pair based on a 2,8-diazaspiro[4.5]decane scaffold did not lower serum creatinine [1]. This establishes the 1-oxa-4,9-diazaspiro[5.5]undecane core as a privileged architecture for translating in vitro sEH inhibition to in vivo renal protection, a feature directly attributable to the specific spirocyclic topology retained in the 4-benzyl derivative.

Soluble Epoxide Hydrolase Chronic Kidney Disease Scaffold Morphing

High-Value Application Scenarios for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride


Dual MOR/σ1R Analgesic SAR Expansion

Use the 4-benzyl derivative as a critical reference point in synthesizing focused libraries to explore the transition from N4-aryl to N4-alkyl substitution. Its intermediate lipophilicity helps define the SAR landscape that led to the clinical candidate EST73502, enabling direct in vitro comparison of binding affinities and functional activities at both MOR and σ1R [1].

Spirocyclic sEH Inhibitor Lead Optimization

Employ the 4-benzyl compound as a versatile precursor for generating trisubstituted urea derivatives targeting soluble epoxide hydrolase. The 1-oxa-4,9-diazaspiro[5.5]undecane core has demonstrated superior in vivo efficacy in chronic kidney disease models over other spiro scaffolds, making the 4-benzyl variant an ideal starting point for renal protection drug discovery [1].

Analytical Reference Standard for Chiral or Process Chemistry

The dihydrochloride salt form guarantees fixed stoichiometry and high purity (97% HPLC), making it suitable as an analytical reference standard for HPLC method development, chiral purity assays, or process chemistry control when scaling up related 1-oxa-4,9-diazaspiro drug candidates [1].

Quote Request

Request a Quote for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.